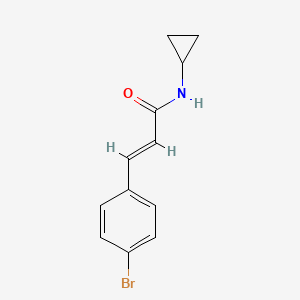![molecular formula C24H29Br2N3O5 B10900526 2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10900526.png)
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine atoms, a phenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate base to form the phenoxide ion, which is then reacted with an acylating agent to introduce the acetohydrazide group. The final step involves the condensation of the acetohydrazide intermediate with 1-(2-methoxy-5-nitrophenyl)methylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-METHOXY-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, methoxy group, and bromine atoms allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H29Br2N3O5 |
|---|---|
Molecular Weight |
599.3 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H29Br2N3O5/c1-23(2,3)14-24(4,5)16-10-18(25)22(19(26)11-16)34-13-21(30)28-27-12-15-9-17(29(31)32)7-8-20(15)33-6/h7-12H,13-14H2,1-6H3,(H,28,30)/b27-12+ |
InChI Key |
PRUSFEQEDDFLAJ-KKMKTNMSSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)Br |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10900446.png)
![(2Z)-1-(3-methylphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B10900451.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B10900455.png)
![N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900458.png)
![N-[(1Z)-3-[(3-acetylphenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900460.png)
![N-(benzyloxy)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900466.png)
![6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10900475.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10900478.png)

![(4Z)-4-[2-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B10900508.png)
![(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine](/img/structure/B10900517.png)
![(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10900519.png)
![methyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10900521.png)

